molecular formula C13H10BrN3O B11695614 4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide

4-Bromo-benzoic acid pyridin-2-ylmethylene-hydrazide

Katalognummer: B11695614
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: HVMRJFFCKYXQOK-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a bromo-substituted benzene ring and a pyridine moiety connected through a hydrazone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromoaniline and 2-pyridinecarboxaldehyde. The reaction is carried out in an ethanolic solution, where the two reactants are refluxed for about 6 hours. After cooling the reaction mixture to room temperature, magnesium sulfate is added to remove excess water. The mixture is then filtered, and the filtrate is dried under reduced pressure to yield the desired product as an off-white powder .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide involves its interaction with biological targets through its hydrazone and pyridine moieties. These functional groups can coordinate with metal ions or interact with biological macromolecules, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide is unique due to the presence of the bromo group, which imparts distinct electronic and steric properties. This influences its reactivity, making it suitable for specific applications in coordination chemistry and materials science.

Eigenschaften

Molekularformel

C13H10BrN3O

Molekulargewicht

304.14 g/mol

IUPAC-Name

4-bromo-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)13(18)17-16-9-12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+

InChI-Schlüssel

HVMRJFFCKYXQOK-CXUHLZMHSA-N

Isomerische SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Kanonische SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.